molecular formula C18H20N4O2S B5968150 N-(2-BENZYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL)METHANESULFONAMIDE

N-(2-BENZYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL)METHANESULFONAMIDE

Cat. No.: B5968150
M. Wt: 356.4 g/mol
InChI Key: NJHTXWLNZOODEI-UHFFFAOYSA-N
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Description

N-(2-Benzyl-1,2,3,4-tetrahydropyrazino[1,2-a][1,3]benzimidazol-8-yl)methanesulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazino[1,2-a]benzimidazole core fused with a tetrahydropyrazine ring and a methanesulfonamide group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Properties

IUPAC Name

N-(2-benzyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c1-25(23,24)20-15-7-8-17-16(11-15)19-18-13-21(9-10-22(17)18)12-14-5-3-2-4-6-14/h2-8,11,20H,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHTXWLNZOODEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)N3CCN(CC3=N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzyl-1,2,3,4-tetrahydropyrazino[1,2-a][1,3]benzimidazol-8-yl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazino[1,2-a]benzimidazole Core: This step involves the cyclization of appropriate precursors, such as o-phenylenediamine and α-keto acids, under acidic conditions to form the benzimidazole ring.

    Introduction of the Tetrahydropyrazine Ring: The benzimidazole core is then reacted with suitable reagents, such as ethylenediamine, to introduce the tetrahydropyrazine ring through a condensation reaction.

    Benzylation: The resulting intermediate is benzylated using benzyl chloride in the presence of a base, such as sodium hydroxide, to form the benzylated product.

    Sulfonamide Formation: Finally, the benzylated intermediate is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired methanesulfonamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzyl-1,2,3,4-tetrahydropyrazino[1,2-a][1,3]benzimidazol-8-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Benzyl-1,2,3,4-tetrahydropyrazino[1,2-a][1,3]benzimidazol-8-yl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Benzyl-1,2,3,4-tetrahydropyrazino[1,2-a][1,3]benzimidazol-8-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-nitrobenzamide
  • N-(2-Benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-chlorobenzamide
  • N-(2-Isopropyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-(4-methylphenoxy)acetamide

Uniqueness

N-(2-Benzyl-1,2,3,4-tetrahydropyrazino[1,2-a][1,3]benzimidazol-8-yl)methanesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. Its methanesulfonamide group, in particular, contributes to its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.

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